Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative featuring a chlorine substituent at position 5 and a methyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmaceutical applications, including roles as hypoxia-inducible factor (HIF) inhibitors, FXa inhibitors, and intermediates in synthesizing thromboembolic disease therapeutics . The structural planarity of the imidazo[1,2-a]pyridine core, as observed in related compounds, facilitates intermolecular interactions such as hydrogen bonding, which may influence crystallization and biological activity .
Properties
IUPAC Name |
ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHLEXYBDSYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and esterification . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like chlorine, nitric acid, and sulfuric acid
Scientific Research Applications
Pharmaceutical Development
Role as a Key Intermediate:
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in developing anti-cancer and anti-inflammatory drugs. Research indicates that compounds derived from this structure can inhibit hypoxia-inducible factor 1α prolyl hydroxylase, which is valuable for treating ischemic diseases .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs from this compound, demonstrating their efficacy in inhibiting cancer cell proliferation. The results showed a significant reduction in tumor growth in in vivo models .
Biochemical Research
Enzyme Inhibition and Receptor Binding:
This compound is employed in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and disease mechanisms, particularly those related to cancer and inflammatory responses.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | HIF-1α Prolyl Hydroxylase | 75% | |
| Analog A | Cyclooxygenase-2 | 60% | |
| Analog B | Protein Kinase B | 55% |
Agricultural Chemistry
Development of Agrochemicals:
Research has explored the potential of this compound in developing agrochemicals such as herbicides and fungicides. Its chemical structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact.
Case Study:
A recent study assessed the herbicidal activity of derivatives based on this compound against common agricultural weeds. The results indicated a promising reduction in weed biomass with minimal phytotoxicity to crops .
Material Science
Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. This application is particularly relevant for developing high-performance materials used in various industrial applications.
Data Table: Polymer Property Enhancements
| Polymer Type | Additive | Property Improved | Measurement Method |
|---|---|---|---|
| Polyethylene | This compound | Thermal Stability | TGA |
| Epoxy Resin | This compound | Chemical Resistance | Chemical Immersion Test |
Diagnostic Applications
Development of Imaging Agents:
Researchers are investigating the role of this compound in developing diagnostic agents for imaging techniques such as MRI and PET scans. Its unique chemical properties may facilitate the design of novel contrast agents that enhance imaging quality and specificity.
Case Study:
A study demonstrated that derivatives of this compound could be labeled with radioisotopes for use in PET imaging, showing improved localization and visualization of tumors in preclinical models .
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties. A comparison is summarized in Table 1 :
Physicochemical Properties
- Melting Points: Halogenated derivatives exhibit higher melting points (e.g., 208°C for 7-chloro-8-iodo analog ) compared to non-halogenated compounds (169°C for 5-methyl derivative ).
- NMR Signatures :
Biological Activity
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics make it a valuable subject for research into antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 1352396-23-6
The compound features a five-membered imidazole ring fused to a pyridine ring, with a carboxylate ester functional group that contributes to its reactivity and biological activity.
This compound exhibits biological activity through various mechanisms, including:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Antimicrobial Activity
A study conducted by Xia et al. (2005) demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.
Anticancer Studies
Research published in Cancer Research highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. The study indicated that these compounds could effectively target hypoxia-inducible factor (HIF) pathways, which are crucial in tumor growth and metastasis. This compound was noted for its ability to suppress HIF activity in vitro.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial properties of this compound.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Potential :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay on HeLa and MCF-7 cell lines.
- Results : Induced apoptosis at concentrations above 50 µM, with a dose-dependent response observed.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | Antimicrobial |
| Imidazo[1,2-a]pyridine derivatives | Structure | Various biological activities |
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions affect yield?
Methodological Answer: The compound is synthesized via cyclocondensation of ethyl bromopyruvate with substituted 2-aminopyridines. Key steps include:
- Substitution reaction : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in refluxing ethanol (yield: 87–94%) .
- Chlorination : N-chlorosuccinimide (NCS) in DMF at 40°C introduces chlorine at the 3-position (80% yield) .
- Optimization : Solvent choice (DMF vs. ethanol) and temperature control (reflux vs. 40°C) significantly impact purity and yield. Catalysts like CuSO₄·5H₂O improve click chemistry steps for functionalization .
Table 1 : Comparison of Synthetic Routes
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux | 94% | |
| Chlorination | DMF, NCS, 40°C | 80% | |
| Hydrazide formation | Hydrazine hydrate, ethanol | 85–90% |
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR/LC-MS : Confirm regiochemistry using ¹H/¹³C NMR. For example, the methyl group at C3 appears as a singlet (δ 2.5–2.7 ppm), while the ethyl ester shows a quartet (δ 4.4–4.6 ppm). LC-MS (e.g., m/z 255.1 [M+H]⁺) validates molecular weight .
- X-ray crystallography : Use SHELXL for refinement (SHELX suite) and ORTEP-3 for visualizing molecular geometry. Hydrogen bonding and π-stacking interactions in the crystal lattice can explain solubility and stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for imidazopyridine derivatives?
Methodological Answer: Discrepancies in antiparasitic vs. cytotoxic activity often arise from:
- Structural variations : Substituents at C3 (e.g., chloro vs. ethylsulfonyl) alter receptor binding. For example, 3-chloro derivatives show higher in vitro activity against Entamoeba histolytica (IC₅₀: 2.1 µM) but increased hepatotoxicity .
- Assay conditions : Use standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity, HM1:IMSS strain for parasites). Normalize data using positive controls (e.g., metronidazole for parasites) .
Table 2 : Biological Activity vs. Substituents
| Substituent | Antiparasitic IC₅₀ (µM) | Cytotoxicity (NIH/3T3) |
|---|---|---|
| 3-Chloro | 2.1 | 15.2 |
| 3-Ethylsulfonyl | 5.8 | ˃50 |
Q. How can researchers design experiments to evaluate the compound’s metabolic stability and off-target effects?
Methodological Answer:
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and analyze via LC-MS/MS. Measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition (e.g., c-Met kinase inhibition observed in imidazopyridines) .
- Toxicogenomics : RNA-seq of treated HepG2 cells identifies upregulated stress-response genes (e.g., CYP1A1, GSTP1) .
Methodological Considerations
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian16 to model transition states and predict regioselectivity. For example, calculate Fukui indices to identify electrophilic centers (C5 in this compound is more reactive than C7) .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., parasitic thioredoxin reductase) to rationalize activity differences .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
